

AM-2394 as a glucokinase activator

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An In-depth Technical Guide to AM-2394: A Potent Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. Small molecule glucokinase activators (GKAs) represent a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. This document provides a comprehensive technical overview of **AM-2394**, a structurally distinct and potent GKA. We will delve into its mechanism of action, biochemical properties, pharmacokinetic profile, and in vivo efficacy, supported by detailed experimental protocols and visual pathways to elucidate its function and evaluation process.

Introduction to Glucokinase and its Role in Glucose Homeostasis

Glucokinase (GK), a member of the hexokinase enzyme family, functions as a key regulator of glucose metabolism by catalyzing the phosphorylation of glucose to glucose-6-phosphate.[1][2] This action is the rate-limiting step for both insulin secretion in the pancreas and glucose utilization in the liver.[3][4] Unlike other hexokinases, GK has a lower affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond dynamically to fluctuations in blood glucose levels.[1]



In pancreatic β-cells, GK acts as a glucose sensor, directly linking blood glucose levels to insulin secretion.[5] In hepatocytes, GK controls the flux of glucose into glycogen synthesis and glycolysis, thereby regulating hepatic glucose production.[2][3] Genetic mutations that inactivate GK can cause hyperglycemia, while activating mutations can lead to hypoglycemia, highlighting its central role in maintaining glucose balance.[3] GKAs are allosteric modulators that increase the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax), offering a direct mechanism to enhance glucose disposal and control hyperglycemia in T2DM.
[1][3] However, early GKAs faced challenges, including hypoglycemia risk and durability issues.
[5] AM-2394 emerged from efforts to discover structurally novel GKAs with an improved pharmacological profile.[1]

Mechanism of Action of AM-2394

AM-2394 is an allosteric activator of glucokinase.[5] It binds to a site on the GK enzyme distinct from the glucose-binding site, inducing a conformational change that stabilizes the enzyme in a high-affinity state.[5] This has two primary effects:

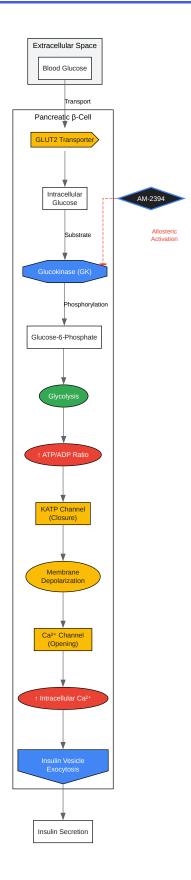
- Increased Glucose Affinity: AM-2394 significantly increases GK's affinity for glucose, lowering the substrate concentration required for half-maximal activity (S0.5). This makes the enzyme more efficient at physiological and supraphysiological glucose concentrations.[1][6]
- Enhanced Maximal Velocity (Vmax): AM-2394 can also moderately increase the maximum rate of glucose phosphorylation.[1]

By enhancing GK activity, **AM-2394** potentiates the physiological response to glucose in key metabolic tissues.

Pancreatic β-Cell Signaling

In pancreatic β-cells, the activation of GK by **AM-2394** amplifies the glucose-stimulated insulin secretion (GSIS) pathway. Even at modest glucose concentrations, the enhanced conversion of glucose to glucose-6-phosphate accelerates glycolysis, increases the intracellular ATP/ADP ratio, and leads to the closure of ATP-sensitive potassium (KATP) channels. The resulting membrane depolarization opens voltage-gated calcium channels, and the subsequent influx of Ca2+ triggers the exocytosis of insulin-containing granules.





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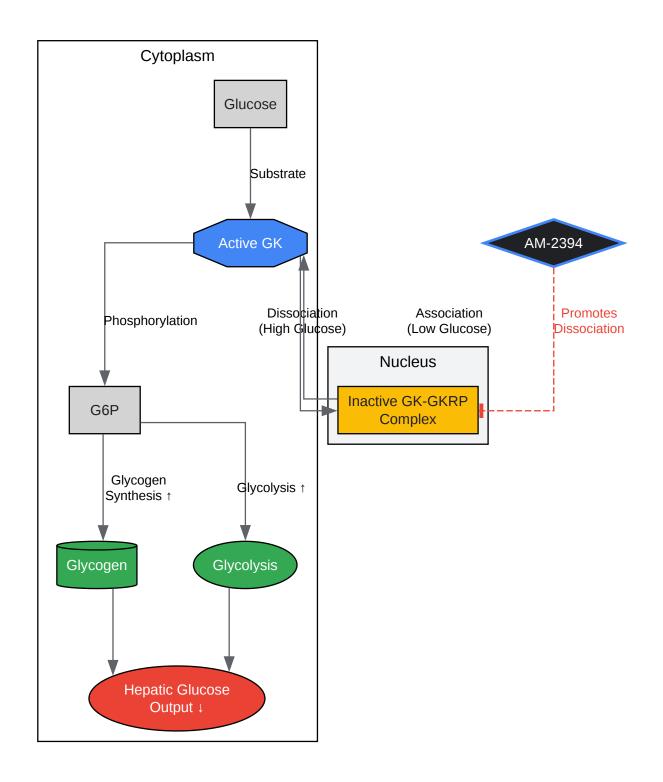
AM-2394 enhances glucose-stimulated insulin secretion in pancreatic β -cells.



Hepatic Glucose Metabolism

In the liver, GK activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose levels.[4] When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. Glucokinase activators like **AM-2394** can promote the dissociation of the GK-GKRP complex, thereby increasing the amount of active GK in the cytoplasm.[4] This leads to increased glycogen synthesis and glycolysis, reducing the amount of glucose released by the liver into the bloodstream.





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AM-2394 enhances hepatic glucose uptake and reduces glucose output.

Quantitative Data Summary



The potency and efficacy of **AM-2394** have been characterized through various in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

Table 1: Biochemical and In Vitro Properties of AM-2394

Parameter	Value	Condition / Species	Reference
EC50	60 nM	Human GK, 5 mM Glucose	[1][7][8]
EC₅o (HSA)	0.22 μΜ	4% Human Serum Albumin	[1]
S _{0.5} (for Glucose)	0.73 mM	Mouse GK	[1]
Fold-shift in S _{0.5}	~10x	-	[1][7][9]
Vmax Fold Activation	1.2	Mouse GK	[1]

Table 2: Pharmacokinetic Properties of AM-2394 in Preclinical Species



Species	Dose	CL (mL/min/kg)	Vss (L/kg)	F (%)
Mouse	1 mg/kg IV; 5 mg/kg PO	26	1.8	66
Rat	0.5 mg/kg IV; 2 mg/kg PO	12	1.1	82
Cynomolgus Monkey	0.5 mg/kg IV; 2 mg/kg PO	6.2	1.3	100
Dog	0.5 mg/kg IV; 2 mg/kg PO	4.4	1.7	100
Data sourced from Dransfield PJ, et al. (2016).				
CL: Clearance; Vss: Volume of distribution at steady state; F: Oral Bioavailability.	_			

Table 3: In Vivo Efficacy in Oral Glucose Tolerance Test (OGTT)



Species	Model	Doses (mg/kg, PO)	Key Outcome	Reference
Mouse	ob/ob	1, 3, 10, 30	Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg.	[1][7][10]
Mouse	ob/ob	3, 10, 30	Terminal plasma exposures at 135 min were 1.2, 3.6, and 38 µM, respectively.	[1]

Experimental Protocols

The characterization of **AM-2394** involved a series of standardized biochemical and in vivo assays.

Glucokinase Activation Assays

Two primary biochemical assays were utilized to characterize GKAs like AM-2394.[1]

A. EC₅₀ Determination:

- Objective: To determine the concentration of AM-2394 required to achieve 50% of the maximal enzyme activation.
- Principle: A coupled enzymatic assay where the product of the GK reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm.
- Procedure Outline:



- Reactions are performed in microtiter plates.
- Each well contains a reaction buffer with ATP, MgCl₂, NADP+, G6PDH, and recombinant human glucokinase.
- A fixed, sub-saturating concentration of glucose (e.g., 5 mM) is used.[1]
- Varying concentrations of AM-2394 are added to the wells.
- The reaction is initiated by the addition of the enzyme or substrate.
- The plate is incubated at a controlled temperature, and the change in absorbance at 340 nm is measured over time using a plate reader.
- Rates are calculated and plotted against the log of AM-2394 concentration to determine the EC₅₀ value using a four-parameter logistic fit.
- For plasma protein binding assessment, the assay is repeated in the presence of 4% human serum albumin (HSA).[1]

B. S_{0.5} and Vmax Determination:

- Objective: To determine the effect of the activator on the enzyme's affinity for glucose (S_{0.5})
 and its maximal velocity (Vmax).
- Procedure Outline:
 - The assay setup is similar to the EC₅₀ assay.
 - A fixed, saturating concentration of AM-2394 is added to the reaction wells.
 - The concentration of glucose is varied across a wide range (e.g., 0.1 to 100 mM).
 - Reaction rates are measured for each glucose concentration.
 - The rates are plotted against glucose concentration, and the data are fitted to the Hill equation to determine the S_{0.5} (glucose concentration at half-maximal velocity) and Vmax.



• These values are compared to those obtained in the absence of the activator.[1]

In Vivo Oral Glucose Tolerance Test (OGTT)

- Objective: To evaluate the effect of AM-2394 on glucose disposal in a diabetic animal model.
- Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.[1]
- Procedure Outline:
 - Animals are fasted overnight to establish a baseline glucose level.
 - A baseline blood sample is taken (t=0).
 - AM-2394 is administered orally (per os, PO) at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is also included.[7][10]
 - After a set pre-treatment period (e.g., 30 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally.[7]
 - Blood samples are collected from the tail vein at specific time points (e.g., 15, 30, 60, 90, 120 minutes) after the glucose challenge.
 - Blood glucose concentrations are measured for each sample.
 - Data are plotted as blood glucose concentration versus time. The Area Under the Curve
 (AUC) for glucose excursion is calculated to quantify the overall effect.[4]

Pharmacokinetic (PK) Studies

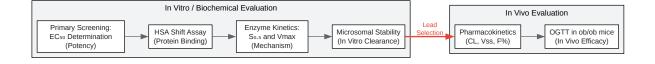
- Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of AM-2394.
- Animal Models: Studies were conducted in mice, rats, cynomolgous monkeys, and dogs.[1]
- Procedure Outline:
 - A cohort of animals receives AM-2394 via intravenous (IV) administration (e.g., 1 mg/kg in mice) to determine parameters like clearance (CL) and volume of distribution (Vss).[1]



- Another cohort receives AM-2394 orally (PO) (e.g., 5 mg/kg in mice) to assess absorption and oral bioavailability (F%).[1]
- Blood samples are collected at multiple time points after dosing.
- Plasma is isolated, and the concentration of AM-2394 is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Plasma concentration-time profiles are generated, and PK parameters are calculated using non-compartmental analysis.

Research and Development Workflow

The discovery and characterization of a glucokinase activator like **AM-2394** follows a logical progression from initial screening to in vivo validation.



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Generalized workflow for the evaluation of a glucokinase activator.

Conclusion

AM-2394 is a potent, orally bioavailable glucokinase activator with a distinct chemical structure. [1] It enhances the catalytic efficiency of the GK enzyme, thereby augmenting glucose sensing and metabolism in both the pancreas and the liver.[1][9] Preclinical data demonstrates its ability to robustly lower glucose excursion in a diabetic mouse model with good pharmacokinetic properties across multiple species.[1] This technical summary, including the detailed data and methodologies, provides a solid foundation for researchers engaged in the study of glucokinase activation and the development of novel therapeutics for type 2 diabetes.



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